molecular formula C20H22N2O4 B7134498 N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide

N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide

Cat. No.: B7134498
M. Wt: 354.4 g/mol
InChI Key: MBZTUWQGCFZZOY-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide is a complex organic compound with a unique structure that combines elements of oxane, pyrrolidinone, and furan

Properties

IUPAC Name

N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-19(18-16(9-13-26-18)14-4-2-1-3-5-14)21-17-6-10-22(20(17)24)15-7-11-25-12-8-15/h1-5,9,13,15,17H,6-8,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZTUWQGCFZZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NC(=O)C2=C(C=CO2)C3=CC=CC=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include oxane derivatives, pyrrolidinone, and phenylfuran carboxylic acid. The synthetic route may involve:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the pyrrolidinone ring: This step may involve the reaction of amines with cyclic anhydrides or other suitable reagents.

    Coupling of the oxane and pyrrolidinone rings: This step often requires the use of coupling agents such as carbodiimides or phosphonium salts.

    Attachment of the phenylfuran carboxamide group: This final step may involve amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonyl chlorides for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(oxan-4-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide
  • N-[1-(oxan-4-yl)propan-2-yl]-5-pyridin-2-yl-1H-pyrazol-4-amine

Uniqueness

N-[1-(oxan-4-yl)-2-oxopyrrolidin-3-yl]-3-phenylfuran-2-carboxamide is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties

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